molecular formula C7H13NO2 B160543 Methyl piperidine-1-carboxylate CAS No. 1796-27-6

Methyl piperidine-1-carboxylate

Cat. No.: B160543
CAS No.: 1796-27-6
M. Wt: 143.18 g/mol
InChI Key: YKFLJYAKACCWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl piperidine-1-carboxylate: is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl piperidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of piperidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperature and pressure conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: Methyl piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

Scientific Research Applications

Methyl piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of piperidine-based drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the ester group.

    Methyl 4-piperidinecarboxylate: Similar structure but with a different substitution pattern.

    N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom.

Uniqueness: Methyl piperidine-1-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals.

Properties

IUPAC Name

methyl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFLJYAKACCWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283217
Record name methyl piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796-27-6
Record name 1796-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1796-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Polymer-bound piperidinecarboxylic acid, ethyl ester resin (0.25 g, 0.283 mmol) was swollen with a solution of MeOH (1 ml) in THF (4 ml) in a QUICKFIT test-tube. After addition of sodium methoxide (0.28 ml, 0.028 mmol, 1M solution in MeOH) the resulting suspension was stirred overnight at reflux. The reaction suspension was cooled down to room temperature and the resin was washed using VACMASTER station with DCM (4×3 ml), MeOH (2×3 ml) and then dried under vacuum. FT-IR (2% w/w KBr disk): C=0 1736 cm−1 (ester); 163 cm−1 (amide).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.28 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl piperidine-1-carboxylate
Reactant of Route 5
Methyl piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl piperidine-1-carboxylate
Customer
Q & A

Q1: What is the role of methyl piperidine-1-carboxylate in scientific research?

A: this compound often serves as a versatile building block in the synthesis of various biologically active compounds. It is frequently encountered as a protecting group for the piperidine nitrogen, enabling specific chemical modifications at other positions within the molecule. [, , , ]

Q2: How does the structure of compounds containing the this compound moiety influence their interaction with monoacylglycerol lipase (MAGL)?

A: Research demonstrates that the presence of specific structural features around the this compound moiety significantly influences the potency and selectivity of MAGL inhibitors. For example, the incorporation of a dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl group at the 4-position of the piperidine ring, as seen in JZL184, results in a highly potent and selective MAGL inhibitor. [, , , , , , , ] Conversely, modifying this structure with a bis(4-chlorophenyl)methyl group, as in MJN110, retains MAGL inhibitory activity but with a distinct behavioral profile. []

Q3: Can you provide an example of how this compound is used in the synthesis of a specific drug candidate?

A: In the development of Vandetanib, a drug used to treat certain types of thyroid cancer, this compound plays a crucial role. It serves as a protected form of the piperidine ring, allowing for the sequential addition of other chemical groups. The synthesis typically involves reacting tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate with methyl vanillate, followed by deprotection and further modifications to yield Vandetanib. [, , ]

Q4: Beyond MAGL, are there other targets where this compound derivatives exhibit activity?

A: Research has identified this compound derivatives with significant potency and selectivity for the orexin 2 receptor (OX2R). For instance, TAK-925, an OX2R agonist, was developed from an initial compound discovered through high-throughput screening and further optimized to enhance its potency, selectivity, and brain penetration. [] This compound shows promise in treating narcolepsy and related sleep disorders.

Q5: Have any studies explored alternative structures to this compound for developing MAGL inhibitors?

A: Yes, researchers are actively exploring alternative scaffolds for designing novel MAGL inhibitors. One such example involves the development of sulfonamido-based carbamates and ureas. [] This research led to the identification of a novel MAGL inhibitor, TZPU, and the known inhibitor SAR127303. These compounds displayed high potency and selectivity for MAGL over FAAH and cannabinoid receptors. Although TZPU did not show sufficient specificity for in vivo imaging, [11C]SAR127303 showed promise as a potential PET neuroimaging agent for studying MAGL in vivo. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.